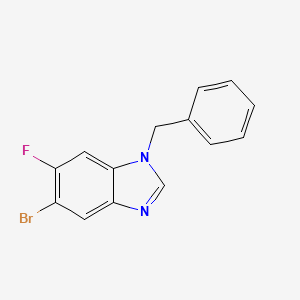

1-Benzyl-5-bromo-6-fluorobenzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-bromo-6-fluorobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFN2/c15-11-6-13-14(7-12(11)16)18(9-17-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHHXIVITKECOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=CC(=C(C=C32)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716507 | |

| Record name | 1-Benzyl-5-bromo-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314988-10-7 | |

| Record name | 1H-Benzimidazole, 5-bromo-6-fluoro-1-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314988-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-5-bromo-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 1-Benzyl-5-bromo-6-fluorobenzimidazole: A Technical Guide

Executive Summary

1-Benzyl-5-bromo-6-fluorobenzimidazole (CAS 1314988-10-7) is a specialized heterocyclic intermediate critical to modern drug discovery, particularly in the synthesis of Protein Degrader Building Blocks (PROTACs) and Targeted Anticancer Agents (e.g., Topoisomerase II and VEGFR-2 inhibitors).

This guide provides a rigorous analysis of its physicochemical behavior, offering researchers a roadmap for handling, characterizing, and utilizing this scaffold. Unlike generic benzimidazoles, the specific substitution pattern (5-Br, 6-F) imparts unique electronic properties that modulate binding affinity and metabolic stability, while the N1-benzyl group significantly alters solubility and lipophilicity profiles.

Chemical Identity & Structural Analysis[1][2]

The compound is defined by a benzimidazole core substituted at the 1-position with a benzyl group, and at the 5- and 6-positions with bromine and fluorine, respectively.

Table 1: Chemical Identifiers

| Parameter | Detail |

| IUPAC Name | 1-benzyl-5-bromo-6-fluoro-1H-benzimidazole |

| CAS Number | 1314988-10-7 |

| Molecular Formula | C₁₄H₁₀BrFN₂ |

| Molecular Weight | 305.15 g/mol |

| SMILES | c1ccccc1Cn2cc3cc(F)c(Br)cc32 |

| Product Family | Heterocyclic Building Blocks / PROTAC Linkers |

Structural Conformation & Electronic Effects

The 5-bromo and 6-fluoro substituents are electron-withdrawing groups (EWG). Their presence on the benzenoid ring of the benzimidazole system exerts a significant inductive effect (-I), reducing the electron density of the aromatic system.

-

pKa Modulation: The EWGs decrease the basicity of the N3 nitrogen compared to unsubstituted benzimidazole (pKa ~5.6). This makes the compound less likely to be protonated at physiological pH (7.4), enhancing membrane permeability.

-

Steric Bulk: The bulky bromine atom at position 5 provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) but also imposes steric constraints that can be exploited for binding selectivity in active sites.

Physicochemical Profile

Solid-State Properties

-

Appearance: Typically an off-white to pale yellow crystalline solid.

-

Melting Point (MP): Experimental determination is required for specific batches, but structural analogs suggest a range of 110–140 °C .

-

Note: Unsubstituted benzimidazole melts at ~170 °C. N-benzylation disrupts the strong intermolecular N-H···N hydrogen bonding network, typically lowering the MP. However, the heavy halogen atoms (Br, F) add van der Waals interactions that partially restore lattice energy.

-

-

Crystallinity: High potential for polymorphism due to the flexibility of the benzyl linker.

Solution Properties

-

Lipophilicity (LogP): Predicted 3.8 – 4.2 .

-

The N-benzyl group adds ~2.0 log units of lipophilicity.

-

The Br and F atoms further increase hydrophobicity.

-

Implication: This compound is sparingly soluble in water but highly soluble in organic solvents like DMSO, DCM, and Methanol.

-

-

Solubility Profile:

Stability

-

Thermal: Stable under standard laboratory conditions.

-

Hydrolytic: The benzimidazole core is resistant to hydrolysis.

-

Photostability: Halogenated aromatics can be susceptible to photodehalogenation under intense UV light; store in amber vials.

Experimental Methodologies

This section details self-validating protocols for synthesizing and characterizing the compound.

Synthesis Workflow

The most robust route involves the cyclization of the diamine followed by benzylation, or the direct cyclization of N-benzyl-substituted precursors.

Figure 1: Synthetic pathway for 1-Benzyl-5-bromo-6-fluorobenzimidazole.

Step-by-Step Protocol:

-

Cyclization: Dissolve 4-bromo-5-fluoro-1,2-diaminobenzene (1.0 eq) in formic acid (excess). Reflux for 3–6 hours. Monitor by TLC.[2] Neutralize with NaOH, filter the precipitate, and dry to obtain the 5-bromo-6-fluoro-1H-benzimidazole core.

-

Alkylation: Dissolve the core (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and stir for 30 min. Add Benzyl Bromide (1.1 eq) dropwise. Stir at RT for 12–24 hours.

-

Workup: Pour into ice water. Filter the resulting solid.[2][1] Recrystallize from Ethanol/Water to ensure removal of any N3-isomer impurities (though N1/N3 are equivalent in the symmetric precursor, they are distinct in the product; however, 5-Br/6-F substitution makes the tautomers non-equivalent before alkylation, leading to a mixture of regioisomers (1-benzyl-5-bromo-6-fluoro vs 1-benzyl-6-bromo-5-fluoro) which must be separated by chromatography if regiospecificity is critical).

Solubility Determination (Shake-Flask Method)

To accurately determine thermodynamic solubility:

-

Preparation: Add excess solid compound to 2 mL of buffer (pH 7.4) or water in a glass vial.

-

Equilibration: Shake at 25 °C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter.

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Applications in Drug Design[1][7]

Structure-Activity Relationship (SAR) Logic

This compound serves as a scaffold where the Br/F atoms allow for fine-tuning of metabolic stability and electronic fit.

Figure 2: SAR analysis of the trisubstituted benzimidazole scaffold.

-

Metabolic Blocking: The C6-Fluorine atom blocks the para-position relative to the nitrogen, a common site for Cytochrome P450 oxidation, thereby extending the half-life of derived drugs.

-

Protein Degradation: The 5-Bromo position is an ideal attachment point for linkers in PROTAC design, allowing connection to E3 ligase ligands (e.g., Cereblon or VHL).

Safety & Handling

GHS Classification:

-

Signal Word: Warning

-

Hazard Statements:

Handling Protocol:

-

Always handle in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety glasses.

-

In case of contact, wash immediately with soap and water.

References

-

CP Lab Safety. (n.d.). 1-Benzyl-5-bromo-6-fluorobenzimidazole Product Specifications. Retrieved from [Link]

-

PubChem. (2025).[4][6] 5-Bromo-1H-benzimidazole Compound Summary. National Library of Medicine. Retrieved from [Link]

- Li, X., et al. (2012). Design, synthesis and biological evaluation of benzimidazole derivatives. European Journal of Medicinal Chemistry. (Contextual reference for benzimidazole synthesis).

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Bromo-1H-benzimidazole | C7H5BrN2 | CID 785299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 5-Fluorobenzimidazole | C7H5FN2 | CID 235698 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzyl-5-bromo-6-fluorobenzimidazole Structural Analogs: Synthesis, Bioactivity, and Structure-Activity Relationships

This guide provides a comprehensive technical overview of 1-benzyl-5-bromo-6-fluorobenzimidazole and its structural analogs for researchers, scientists, and drug development professionals. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, fostering a deeper understanding of this important chemical scaffold.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole core, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its structural resemblance to naturally occurring purine nucleotides, allowing it to interact with a wide array of biological targets with high affinity.[2] The versatility of the benzimidazole ring system, with its capacity for substitution at the N1, C2, C5, and C6 positions, has led to the development of numerous FDA-approved drugs with diverse therapeutic applications, including anticancer (e.g., Bendamustine), antiulcer (e.g., Omeprazole), and antiviral (e.g., Enviradine) agents.[1][3]

The core subject of this guide, 1-benzyl-5-bromo-6-fluorobenzimidazole, represents a strategic combination of key pharmacophoric features. The N1-benzyl group often enhances biological activity, while the halogen substituents at the C5 and C6 positions can significantly modulate the compound's physicochemical properties and target interactions.[4][5] This guide will delve into the synthesis of this core structure and its analogs, explore their potential biological activities, and elucidate the structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies for 1-Benzyl-5-bromo-6-fluorobenzimidazole and its Analogs

The synthesis of 1-benzyl-5-bromo-6-fluorobenzimidazole and its analogs can be approached through a systematic, multi-step process. The following protocols are based on established synthetic methodologies for benzimidazole derivatives.[6][7]

Synthesis of the 5-Bromo-6-fluorobenzimidazole Core

The foundational step is the construction of the halogenated benzimidazole ring system. The Phillips method, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions, is a widely employed and reliable approach.[6]

Experimental Protocol: Synthesis of 5-Bromo-6-fluorobenzimidazole

-

Reaction Setup: To a round-bottom flask, add 4-bromo-5-fluoro-1,2-phenylenediamine (1 equivalent) and formic acid (10 equivalents).

-

Reaction Conditions: Heat the mixture to reflux at 100-110 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralization: Neutralize the solution by the slow addition of a 10% sodium hydroxide solution until a precipitate is formed.

-

Isolation and Purification: Collect the crude product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

N-Benzylation of the 5-Bromo-6-fluorobenzimidazole Core

The final step in the synthesis of the target compound is the introduction of the benzyl group at the N1 position of the benzimidazole ring. This is typically achieved through a nucleophilic substitution reaction using a suitable benzyl halide in the presence of a base.[8]

Experimental Protocol: Synthesis of 1-Benzyl-5-bromo-6-fluorobenzimidazole

-

Reaction Setup: In a round-bottom flask, dissolve 5-bromo-6-fluorobenzimidazole (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Addition of Base: Add a base such as potassium carbonate (K₂CO₃, 2 equivalents) to the solution and stir for 30 minutes at room temperature.

-

Addition of Benzylating Agent: Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring the reaction progress by TLC.

-

Work-up: After the reaction is complete, pour the mixture into cold water to precipitate the product.

-

Isolation and Purification: Filter the solid, wash with water, and dry. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Diagram of the Synthetic Pathway

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]

- 8. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 1-Benzyl-5-bromo-6-fluorobenzimidazole as a Scaffold in Anticancer Research

[1]

Abstract & Compound Profile

1-Benzyl-5-bromo-6-fluorobenzimidazole represents a privileged structural motif in medicinal chemistry, specifically designed to target the colchicine-binding site of tubulin and select kinase domains (e.g., VEGFR-2).[1] This application note details the protocols for utilizing this compound as a lead scaffold or reference standard in the development of microtubule destabilizing agents (MDAs).

The simultaneous incorporation of a benzyl tail (N1 position) and mixed halogenation (C5-Bromo, C6-Fluoro) provides a unique balance of lipophilicity and metabolic stability, making it an ideal candidate for Structure-Activity Relationship (SAR) studies and in vitro cytotoxicity screening.[1]

Chemical Profile

| Property | Detail |

| Systematic Name | 1-Benzyl-5-bromo-6-fluoro-1H-benzo[d]imidazole |

| Core Scaffold | Benzimidazole |

| Key Substituents | N1-Benzyl (Hydrophobic), C5-Bromo (Halogen bond/Synthetic handle), C6-Fluoro (Bioisostere) |

| Primary Target | |

| Secondary Target | VEGFR-2 (Tyrosine Kinase) |

| Solubility | Low in water; Soluble in DMSO (>10 mM) |

| Storage | -20°C, desiccated, protected from light |

Structure-Activity Relationship (SAR) Logic[1][2][3]

Understanding why this specific derivative is used is critical for experimental design. The "Halogen Dance" on the benzimidazole core is not random; it is a calculated optimization strategy.

Mechanistic Rationale

-

N1-Benzyl Group: Occupies the hydrophobic pocket near the colchicine binding site on

-tubulin.[1] Removal of this group often leads to a drastic loss of potency (IC -

C6-Fluorine: Mimics the steric size of a hydrogen atom (Van der Waals radius: 1.47 Å vs 1.20 Å) but introduces high electronegativity. This blocks metabolic oxidation at the C6 position (blocking P450 metabolism) without creating steric hindrance.

-

C5-Bromine: Serves two roles:[1]

-

Biological: Acts as a halogen bond donor to carbonyl backbone residues in the target protein.

-

Synthetic: Provides a reactive handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to generate libraries of 5-aryl derivatives.[1]

-

Figure 1: SAR Logic illustrating the functional role of each substituent on the benzimidazole core.[1]

Preparation & Handling Protocols

Stock Solution Preparation

Due to the lipophilic nature of the benzyl and bromo groups, proper solubilization is required to prevent micro-precipitation in cell culture media, which causes false negatives in cytotoxicity assays.

-

Weighing: Weigh 5–10 mg of the compound into a glass vial (avoid plastic if possible to prevent adsorption).

-

Solvent: Add sterile Dimethyl Sulfoxide (DMSO) to achieve a 10 mM or 20 mM stock concentration.

-

Calculation: Volume (mL) = [Mass (mg) / Molecular Weight] / Desired Molarity.

-

-

Dissolution: Vortex for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

-

Aliquot: Dispense into small aliquots (e.g., 50

L) to avoid freeze-thaw cycles. Store at -20°C.

Working Solution (Cell Culture)

-

Dilution: Dilute the stock into culture medium immediately prior to use.

-

DMSO Limit: Ensure the final DMSO concentration on cells is <0.5% (v/v) to avoid solvent toxicity.

-

Control: Always run a "Vehicle Control" containing the exact same % of DMSO without the drug.

Experimental Protocols

Protocol A: Tubulin Polymerization Inhibition Assay

This is the definitive assay to confirm the mechanism of action. Benzimidazoles typically inhibit the assembly of tubulin (destabilizers), distinct from taxanes which inhibit disassembly.

Reagents:

-

Purified Tubulin protein (>99% pure, bovine brain origin).

-

GTP (Guanosine Triphosphate).

-

PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

DAPI (4',6-diamidino-2-phenylindole) reporter dye.[1]

Workflow:

-

Preparation: Prepare a reaction mixture containing 2 mg/mL tubulin in PEM buffer containing 1 mM GTP.

-

Drug Addition: Add the test compound (1-Benzyl-5-bromo-6-fluorobenzimidazole) at graded concentrations (e.g., 1, 5, 10, 20

M).-

Positive Control: Nocodazole (5

M) or Colchicine (5 -

Negative Control: Paclitaxel (stabilizer) or Vehicle (DMSO).

-

-

Incubation: Transfer mixture to a 96-well black plate pre-warmed to 37°C.

-

Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes using a plate reader.

-

Data Analysis: Plot Fluorescence vs. Time.

-

Result Interpretation: A reduction in the Vmax (slope) and final plateau compared to control indicates polymerization inhibition.

-

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Standard screening to determine IC

Workflow:

-

Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

-

Treatment: Treat with serial dilutions of the compound (0.1

M to 100 -

MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

-

Solubilization: Remove media carefully. Add 100

L DMSO to dissolve purple formazan crystals. -

Readout: Measure Absorbance at 570 nm.

-

Calculation: Calculate % Viability = (OD_sample / OD_control) × 100. Fit data to a non-linear regression model (Sigmoidal Dose-Response) to determine IC

.[1]

Protocol C: Cell Cycle Analysis (Flow Cytometry)

To validate the tubulin mechanism, the cells should show arrest in the G2/M phase (mitotic arrest).[2]

Workflow:

-

Treatment: Treat cells with the compound at IC

and 2×IC -

Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash ethanol away. Resuspend in PBS containing Propidium Iodide (PI) (50

g/mL) and RNase A (100 -

Incubation: Incubate 30 min at 37°C in the dark.

-

Analysis: Analyze on a Flow Cytometer.

-

Expected Result: A significant increase in the G2/M peak (4N DNA content) compared to the untreated control.

-

Figure 2: Experimental workflow for validating the anticancer potential of the benzimidazole scaffold.

Expected Results & Troubleshooting

Typical Data Ranges

Based on literature for N-benzyl-5,6-dihalobenzimidazoles:

-

Tubulin IC

: 1.0 – 5.0 -

Cellular IC

(MCF-7/HeLa): 2.0 – 15.0 -

Kinase Inhibition (VEGFR-2): 0.5 – 2.0

M (if the 5-position is further substituted with heterocycles).[1]

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Precipitation in Media | Compound is too lipophilic.[1] | Sonicate stock; do not exceed 0.5% DMSO; add warm media slowly to the drug. |

| High Background in MTT | Reduced MTT by chemical interaction. | Use a cell-free blank with drug + MTT to subtract background.[1] |

| No G2/M Arrest | Off-target mechanism.[1] | Check for DNA intercalation (S-phase arrest) or check Kinase selectivity.[1] |

References

-

Benzimidazole as a Privileged Scaffold

-

Kinase Inhibition (VEGFR-2)

-

Title: 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights.[1]

- Source: Molecules (MDPI), 2022.

-

URL:[Link]

-

Note: Highlights the specific activity of 1-benzyl-5-bromo scaffolds in VEGFR-2 inhibition and apoptosis.[1][6]

-

-

Tubulin Binding Mechanism

-

Chemical Properties & Safety

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-Bromo-6-fluoro-1H-benzo[d]imidazole | Sigma-Aldrich [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-5-bromo-6-fluorobenzimidazole

Introduction

Welcome to the technical support guide for the synthesis of 1-Benzyl-5-bromo-6-fluorobenzimidazole. This molecule is a key heterocyclic scaffold in medicinal chemistry and drug development, making the reliability and yield of its synthesis paramount. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this multi-step synthesis. Our approach is to explain the causality behind experimental choices, empowering you to not only solve immediate issues but also to strategically optimize your synthetic route for robustness and high yield.

Synthetic Scheme Overview

The synthesis of 1-Benzyl-5-bromo-6-fluorobenzimidazole is typically approached via a two-step process. First is the acid-catalyzed condensation of 4-bromo-5-fluoro-o-phenylenediamine with benzaldehyde to form the benzimidazole core. This is followed by a nucleophilic substitution reaction for the N-alkylation of the benzimidazole nitrogen with benzyl bromide.

Technical Support Center: Purification of 1-Benzyl-5-bromo-6-fluorobenzimidazole

Introduction: The Separation Challenge

Purifying 1-Benzyl-5-bromo-6-fluorobenzimidazole presents a dual challenge common to halogenated heterocycles: basicity-driven tailing and regioisomerism .

Because the benzimidazole core is weakly basic (pKa ~5.0–5.5) [1], it interacts strongly with residual silanols on silica backbones, causing peak tailing. Furthermore, the synthesis of this molecule via alkylation of 5-bromo-6-fluorobenzimidazole almost invariably produces a mixture of the desired 1,5,6-isomer and its 1,6,5-regioisomer . These isomers possess nearly identical lipophilicity, making standard C18 separation difficult.

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: Method Selection & Strategy

Q: Should I use Normal Phase (Flash) or Reverse Phase (Prep-HPLC)?

A: Use Flash Chromatography for bulk cleanup (removing benzyl bromide and inorganic salts) and Prep-HPLC for final isolation of the specific regioisomer.

-

Flash Limitations: Normal phase silica has difficulty resolving the 5-bromo vs. 6-bromo regioisomers due to their identical polar surface area (PSA).

-

HPLC Necessity: The separation of regioisomers relies on subtle differences in dipole moments and

interactions, which are best exploited using specialized Reverse Phase (RP) stationary phases.

Q: What is the optimal mobile phase strategy?

A: You must control the ionization state of the imidazole nitrogen.

-

Low pH (pH < 3): The molecule is protonated (

). It becomes more polar but repels acidic silanols, improving peak shape. -

High pH (pH > 8): The molecule is neutral (

). It is maximally hydrophobic, increasing retention and loading capacity. Note: Requires hybrid-silica columns (e.g., Gemini, XBridge).

Table 1: Mobile Phase Modifier Selection Guide

| Modifier | pH Range | Function | MS Compatible? | Best For |

| 0.1% TFA | ~2.0 | Ion-pairing; masks silanols | Yes (suppression) | Sharpest peaks; difficult separations. |

| 0.1% Formic Acid | ~2.7 | Protonation | Yes (Excellent) | LC-MS screening. |

| 10mM Amm. Bicarb | ~10.0 | Neutralizes analyte | Yes | High loading; maximizing hydrophobicity. |

| 0.1% TEA | ~10.5 | Silanol blocker | No | Normal Phase (Flash) to prevent tailing. |

Module 2: Troubleshooting & Optimization

Q: My peaks are tailing significantly on C18. How do I fix this?

A: Tailing is caused by the basic imidazole nitrogen interacting with acidic silanol groups on the column support.

The Fix:

-

Switch Modifiers: If using Formic Acid, switch to Trifluoroacetic Acid (TFA) . The Trifluoroacetate anion forms an ion pair with the protonated base, masking the charge and sharpening the peak [2].

-

End-Capping: Ensure your column is "fully end-capped." Avoid "AQ" or polar-embedded phases if tailing persists, as they sometimes exhibit secondary interactions.

Q: I cannot separate the 1-Benzyl-5-bromo-6-fluoro isomer from the 1-Benzyl-6-bromo-5-fluoro isomer. What do I do?

A: This is the critical failure point. Standard C18 columns separate based on hydrophobicity, which is identical for these two isomers. You must exploit shape selectivity and

Protocol: The Phenyl-Hexyl Switch

-

Column: Switch from C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.

-

Mechanism: The benzyl ring of your analyte interacts via

stacking with the phenyl ring of the stationary phase. The electron-withdrawing effects of the Br/F atoms at different positions (5 vs 6) alter the electron density of the benzimidazole ring, creating a difference in interaction strength that C18 cannot "see" [3]. -

Gradient: Use a shallow gradient (e.g., 0.5% B/min) centered around the elution point.

Q: The sample precipitates when I inject it onto the column.

A: 1-Benzyl-5-bromo-6-fluorobenzimidazole is highly lipophilic and poorly soluble in water.

-

Do NOT dissolve in 100% DMSO if injecting large volumes (causes "breakthrough" where the sample elutes immediately).

-

Solution: Dissolve in DMF or DMAc (Dimethylacetamide). These solvents have strong solvation power but disrupt the chromatography less than DMSO. Alternatively, use sandwich injection : [Water plug] / [Sample in DMF] / [Water plug].

Module 3: Visual Workflows

Workflow 1: Regioisomer Separation Decision Tree

Caption: Logical flow for selecting the correct stationary phase based on resolution (Rs) requirements.

Workflow 2: Flash Chromatography Tailing Resolution

Caption: Step-by-step troubleshooting for peak tailing in Normal Phase purification.

Module 4: Experimental Protocol (Self-Validating)

Protocol: Analytical Gradient for Purity Assessment Use this protocol to validate separation before scaling up.

-

Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Luna).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Why Methanol? Methanol promotes

selectivity better than Acetonitrile [4].

-

-

Gradient:

-

0-2 min: 40% B (Isocratic hold to stack sample)

-

2-15 min: 40% -> 80% B (Linear gradient)

-

15-18 min: 95% B (Wash)

-

-

Detection: UV @ 254 nm (Aromatic) and 220 nm (Amide/Bond).

-

Validation Criteria:

-

Tailing Factor (Tf): Must be < 1.3.

-

Resolution (Rs): Between regioisomers must be > 1.5.

-

References

-

Brown, T. N., & Mora-Diez, N. (2006).[1] Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles. The Journal of Physical Chemistry B, 110(18), 9270–9279.

-

McCalley, D. V. (2005). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1075(1-2), 57-64.

- Czaplicki, L. S., et al. (2016). Separation of Benzimidazole Isomers by HPLC. Journal of Liquid Chromatography & Related Technologies.

-

Phenomenex Technical Notes. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.

Sources

Technical Support Center: Overcoming Solubility Challenges of Benzimidazole Derivatives in Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of benzimidazole derivatives in experimental assays. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome these common but significant hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my benzimidazole derivatives so poorly soluble in aqueous assay buffers?

A1: The low aqueous solubility of most benzimidazole derivatives stems from their core chemical structure.[1] The fused benzene and imidazole rings create a rigid, bicyclic aromatic system that is largely hydrophobic.[1] This hydrophobicity makes it energetically unfavorable for the molecule to interact with polar water molecules in your assay buffer. When you dilute your compound from a high-concentration organic stock (like DMSO) into an aqueous buffer, the concentration often exceeds its solubility limit, causing it to precipitate or "crash out" of solution.[1]

Q2: My compound is fully dissolved in 100% DMSO, but it precipitates instantly in my buffer. What's happening?

A2: This is a classic and common solubility problem. While DMSO is an excellent solvent for creating high-concentration stock solutions, its properties are very different from your aqueous assay buffer.[1] The sudden change in the solvent environment from organic (DMSO) to aqueous upon dilution is the root cause. The key is not just to dissolve the compound in the stock, but to ensure the final assay buffer is "hospitable" enough to keep it in solution at the desired final concentration.[1]

Q3: What is "kinetic solubility," and why is it important for my assay?

A3: Kinetic solubility is the concentration at which a compound, initially dissolved in a co-solvent like DMSO, begins to precipitate when diluted into an aqueous buffer.[2] It measures the apparent solubility under specific, non-equilibrium conditions that mimic how compounds are typically handled in high-throughput screening and other in vitro assays. This value is critical because it tells you the maximum concentration of your compound you can realistically achieve in your experiment without it precipitating.[2] Attempting to test concentrations above the kinetic solubility limit will lead to inaccurate and unreliable data.

Troubleshooting Guide: A Step-by-Step Approach to Solving Precipitation

This guide is structured as a decision-making workflow to systematically diagnose and solve solubility issues.

Initial State: Your benzimidazole derivative precipitates when diluted from a DMSO stock into your aqueous assay buffer.

Step 1: Verify Your Stock Solution Integrity

Before modifying your assay, ensure the problem isn't with your stock solution. Poorly soluble compounds can precipitate out of DMSO, especially after freeze-thaw cycles or long-term storage.[1]

Protocol: Stock Solution Re-dissolution

-

Warm the Stock: Gently warm your DMSO stock solution vial to 37°C for 10-15 minutes.

-

Vortex Thoroughly: Vortex the vial vigorously for at least 30 seconds to ensure any micro-precipitates are redissolved.

-

Visual Inspection: Carefully inspect the solution against a light source. It should be completely clear, with no visible particles or haziness.

-

Action: If precipitation persists even after this procedure, your stock concentration may be too high. If the solution clears, proceed with your experiment, but consider making fresh stock for future assays.

Step 2: Determine the Baseline - Kinetic Solubility Measurement

Quantifying the problem is the first step to solving it. Determine the kinetic solubility of your compound in your exact assay buffer to establish a baseline.

If your desired assay concentration is below this measured kinetic solubility, the problem may lie elsewhere. If it's above, proceed to Step 3.

Step 3: Strategy Selection - Modifying the Assay Buffer

Once you know the solubility limit, you can choose a strategy to increase it. The best choice depends on the constraints of your biological assay (e.g., enzyme pH sensitivity, cell tolerance to organic solvents).

Scientific Rationale: The benzimidazole core contains weakly basic nitrogen atoms.[1][2] Altering the pH of the buffer can change the ionization state of the molecule.[1] At a lower (more acidic) pH, these nitrogens can become protonated, creating a charged species that is generally more soluble in polar aqueous solutions. Many benzimidazoles, such as albendazole and telmisartan, show significantly increased solubility in acidic conditions.[3][4][5]

When to Use: This is an excellent first strategy for biochemical or enzymatic assays where the target protein is stable and active across a range of pH values. Caution: This method is often unsuitable for cell-based assays, as significant changes in pH can be cytotoxic or alter biological responses.

Protocol: pH Optimization

-

Prepare Buffers: Make a series of your assay buffer at different pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.4).

-

Test Solubility: Determine the kinetic solubility of your compound in each buffer using the protocol from Step 2.

-

Validate Assay: Run a control experiment to confirm that your enzyme or biological system remains active and unaffected at the optimal pH for solubility.

-

Select Best Condition: Choose the pH that provides the necessary solubility without compromising assay integrity.

| Illustrative pH Effect on Benzimidazole Solubility | |

| Buffer Condition | Representative Solubility of Albendazole |

| pH 8.0 | Low[4] |

| pH 4.0 - 6.0 | Moderate[4] |

| pH 2.0 | 23.5 µg/mL[4] |

Scientific Rationale: Adding a water-miscible organic solvent (a co-solvent) to the aqueous buffer can make the overall solvent environment less polar. This "bridges the gap" between the hydrophobicity of your compound and the polarity of water, increasing solubility.[1]

When to Use: This is a very common and effective method for both biochemical and cell-based assays, provided the final co-solvent concentration is kept low enough to be tolerated by the biological system. Common Co-solvents: Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400) are frequently used.[1]

Protocol: Co-solvent Optimization

-

Prepare Buffers: Prepare your assay buffer containing a final concentration of 1-5% of your chosen co-solvent (e.g., 1% Ethanol, 2% PEG 400, 5% PG).

-

Vehicle Control: Crucially , always prepare a "vehicle control" buffer containing the same concentration of co-solvent but no compound. This is essential to assess the effect of the co-solvent itself on your assay.

-

Test Solubility: Determine the kinetic solubility of your compound in each co-solvent condition.

-

Select Best Condition: Choose the lowest concentration of co-solvent that achieves the required solubility and shows no adverse effects in your vehicle control.

| Illustrative Co-solvent Effect on Solubility | |

| Assay Buffer Condition | Representative Solubility (µM) |

| Phosphate-Buffered Saline (PBS), pH 7.4 | < 5[1] |

| PBS + 1% Ethanol | ~15[1] |

| PBS + 5% Propylene Glycol | ~25[1] |

| PBS + 5% PEG 400 | ~30[1] |

| Note: These are illustrative values for a representative benzimidazole derivative. Actual solubility must be determined experimentally.[1] |

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6] They can encapsulate poorly soluble drug molecules, like benzimidazoles, within their hydrophobic core.[6][7] This complex effectively "hides" the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent water solubility.[7] Hydroxypropyl-β-cyclodextrin (HPβCD) is particularly effective.[8]

When to Use: This is a powerful technique when pH modification is not possible and co-solvent concentrations are too high or cause assay interference. It can lead to very large increases in solubility. For example, complexation with cyclodextrins has been shown to increase the solubility of albendazole and fenbendazole by over 1000-fold.[8]

| Solubility Enhancement with Cyclodextrins | ||

| Compound | Solubilizing Agent | Fold Increase in Solubility |

| Albendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | ~1058x[8] |

| Fenbendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | ~1512x[8] |

| Albendazole | HPβCD + Polyvinylpyrrolidone (PVP) | ~1412x[8] |

| Mebendazole | Methyl-β-cyclodextrin | >18,000x[7] |

For particularly challenging compounds or for later-stage development, more advanced techniques can be employed. While less common for routine lab screening, they are important to be aware of.

-

Solid Dispersions: This involves dispersing the drug in an inert, hydrophilic carrier (like PEG 4000 or PVP) at the molecular level, often creating a more soluble amorphous form.[7][9] The ternary solid dispersion of albendazole with PEG and polysorbate 80 showed 100% drug release within 60 minutes, compared to just 4.5% for the pure drug.[10]

-

Nanosuspensions: This technique reduces the drug's particle size to the nanometer range, which significantly increases the surface area available for dissolution.[7][11][12] Nanosuspension technology has been shown to increase the aqueous solubility of albendazole by over 100-fold.[7][13]

Summary of Strategies

| Strategy | Mechanism | Pros | Cons | Best For... |

| pH Adjustment | Increases ionization of the benzimidazole core.[1] | Simple, inexpensive, very effective for some compounds. | Assay must be pH-tolerant; not suitable for most cell-based assays. | Biochemical and enzymatic assays with robust pH stability. |

| Co-solvents | Reduces the polarity of the bulk solvent.[1] | Widely applicable, easy to implement, effective at low %. | Can interfere with assay components or be toxic to cells at higher %. | General use in both biochemical and cell-based assays (at low %). |

| Cyclodextrins | Encapsulates the hydrophobic drug molecule.[6][7] | Massive increases in solubility, generally low toxicity. | Can be more expensive; potential for the cyclodextrin itself to interfere. | Highly insoluble compounds where other methods fail or are incompatible. |

| Advanced Formulations | Increases surface area (nanosuspension) or creates amorphous form (solid dispersion).[7][11] | Highest potential for solubility enhancement. | Complex preparation, requires specialized equipment, more for formulation development. | Pre-clinical and formulation development stages. |

References

-

Nanocrystal Suspensions for Enhancing the Oral Absorption of Albendazole. (2022). National Institutes of Health (NIH). [Link]

-

Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. SciELO. [Link]

-

Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]

-

Improving the solubility of the antichagasic drug benznidazole through formation of inclusion complexes with cyclodextrins. ResearchGate. [Link]

-

The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. [Link]

-

Dissolution Enhancement of Albendazole Using Solid Dispersion Technique. Addis Ababa University. [Link]

-

Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. National Institutes of Health (NIH). [Link]

-

The Effect of pH and Surfactant on the Dissolution Profile of Poorly Water Soluble Drug and... iMedPub. [Link]

-

Effects of different pH and surfactants on the solubility of albendazole (n = 3). ResearchGate. [Link]

-

Dissolution Enhancement Of Albendazole Using Solid Dispersion Technique. Addis Ababa University Repository. [Link]

-

Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. National Institutes of Health (NIH). [Link]

-

Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. ResearchGate. [Link]

-

Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. International Journal of Research in Applied, Natural and Social Sciences. [Link]

-

Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. MDPI. [Link]

-

Novel solid dispersions of benznidazole: Preparation, dissolution profile and biological evaluation as alternative antichagasic drug delivery system. ResearchGate. [Link]

-

Cyclodextrin polymers as efficient solubilizers of albendazole: complexation and physico-chemical characterization. Semantic Scholar. [Link]

-

Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation. National Institutes of Health (NIH). [Link]

-

Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (NIH). [Link]

-

Nanosuspension: An approach to enhance solubility of drugs. National Institutes of Health (NIH). [Link]

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]

-

Nanosuspension: An approach to enhance solubility of drugs. Semantic Scholar. [Link]

-

Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. IJRPR. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. imedpub.com [imedpub.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scielo.br [scielo.br]

- 9. ijisrt.com [ijisrt.com]

- 10. projectng.com [projectng.com]

- 11. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Nanocrystal Suspensions for Enhancing the Oral Absorption of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]

troubleshooting mass spectrometry fragmentation of brominated compounds.

Introduction: The "Doublet" Signature

Welcome to the technical support hub for brominated small molecules. In drug development and metabolomics, bromine is a unique diagnostic handle due to its distinct isotopic physics. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine exists as two stable isotopes,

This guide addresses the specific challenges of analyzing these compounds: confusing isotopic envelopes in polybrominated systems, premature in-source fragmentation (ISF), and differentiating radical losses from neutral losses.

Module 1: Isotopic Pattern Recognition

The Foundation of Bromine Analysis

Before troubleshooting fragmentation, you must validate the precursor ion using the isotopic envelope. The "A+2" nature of bromine creates a predictable binomial expansion pattern.

Visualization: Isotopic Expansion Logic

The following diagram illustrates how the isotopic envelope expands as you add bromine atoms to a molecule.

Figure 1: Binomial expansion of bromine isotope patterns. The 1:1 ratio of

Troubleshooting "Distorted" Ratios

Issue: You observe a doublet separated by 2 Da, but the ratio is not 1:1 (e.g., 2:1 or 1:0.5). Root Cause Analysis:

-

Isobaric Interference: A co-eluting contaminant is adding signal to one of the peaks.

-

H-Loss Overlap: In highly unsaturated compounds, strong

fragmentation from the -

Detector Saturation: If the intensity exceeds the detector's linear dynamic range (typically

counts on TOF), the detector "clips" the more abundant peak, artificially altering the ratio.

Module 2: Fragmentation Mechanics & Bond Energies

Why Brominated Compounds are Fragile

The carbon-bromine (C-Br) bond is significantly weaker than other common organic bonds. This fragility dictates the fragmentation pathway in both Electron Ionization (EI) and Electrospray Ionization (ESI).

Comparative Bond Energies

Understanding the bond dissociation energy (BDE) explains why bromine is often the first neutral loss [2].

| Bond Type | Approx.[1][2] BDE (kJ/mol) | Stability in MS | Primary Fragmentation Outcome |

| C-F | ~485 | Very High | Rare fragmentation; stable molecular ion. |

| C-H | ~413 | High | Backbone stability. |

| C-Cl | ~327 | Moderate | Loss of Cl• or HCl common. |

| C-Br | ~285 | Low | Rapid loss of Br• (Radical) or HBr (Neutral). |

| C-I | ~213 | Very Low | Often difficult to see parent ion; Iodine leaves immediately. |

Differentiating Loss Pathways

In MS/MS experiments, you will encounter two distinct loss types. Distinguishing them helps identify the precursor structure.

-

Neutral Loss of HBr (80/82 Da):

-

Mechanism: Even-electron rearrangement (often requiring a

-hydrogen). -

Result: The product ion retains the same charge state and electron parity (Even

Even). -

Common in: Aliphatic bromides, ESI-MS/MS.

-

-

Radical Loss of Br• (79/81 Da): [3]

-

Mechanism: Homolytic cleavage.[4]

-

Result: Changes electron parity (Even

Odd) in ESI, which is energetically unfavorable unless the resulting radical cation is stabilized by resonance (e.g., aromatic systems). -

Common in: EI-MS, or high-energy CID of aromatic bromides.

-

Module 3: Troubleshooting In-Source Fragmentation (ISF)

The "Missing Parent" Phenomenon

A common user ticket involves the inability to find the molecular ion (

Workflow: Mitigating ISF

Follow this decision tree to recover your molecular ion.

Figure 2: Step-by-step workflow for mitigating In-Source Fragmentation (ISF) in brominated compounds.

Protocol: Adduct Stabilization

If lowering voltage and temperature fails, the protonated molecule (

-

Solution: Add 5mM Ammonium Acetate or trace Sodium to the mobile phase.

-

Why? Sodium (

) and Ammonium (

FAQ: Rapid Response Unit

Q: I see a peak at M-79 but not M-81. Is this a bromine loss?

A: No. A true bromine loss must show the disappearance of the entire isotopic pattern. If you lose a Br atom, you lose both isotopes. You should see a new fragment ion that no longer has the 1:1 doublet (assuming mono-bromination). If you see a loss of exactly 79 Da but not 81 Da, it is likely a loss of

Q: My database search fails for my brominated metabolite. Why?

A: Most standard databases prioritize

-

Fix: Search for the mass of the de-brominated species or enable "neutral loss" search parameters (Loss of 80/82) in your software [5].

Q: Can I use the bromine isotope pattern for quantification?

A: Yes, but use the monoisotopic peak (

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2013). Isotopic compositions of the elements 2013. Link

-

Luo, Y.R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Data utilized for C-Br vs C-Cl comparison). Link

-

Kaufmann, A. (2020). The misuse of mass accuracy in the identification of small molecules. Journal of Mass Spectrometry. (Discusses in-source fragmentation pitfalls). Link

-

Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews. (Adduct formation mechanics). Link

-

Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics. (Isotope pattern filtering). Link

Sources

Technical Support Center: Synthesis of Multi-Substituted Benzimidazoles

Welcome to the technical support center for the synthesis of multi-substituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their synthetic experiments. As Senior Application Scientists, we provide not just solutions, but also the underlying scientific principles to empower your research.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of multi-substituted benzimidazoles, offering potential causes and recommended solutions in a question-and-answer format.

Problem 1: Low or No Product Yield

Question: I am performing a condensation reaction between a substituted o-phenylenediamine and an aldehyde, but I'm getting a very low yield of my desired multi-substituted benzimidazole. What could be the issue?

Answer: Low yields in benzimidazole synthesis are a frequent challenge and can stem from several factors. Classical methods like the Phillips-Ladenburg and Weidenhagen reactions often necessitate high temperatures, which can lead to the degradation of starting materials or the final product.[1] Here’s a breakdown of potential causes and how to address them:

Possible Causes & Solutions:

-

Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. A reaction performed at room temperature under solvent-free conditions might only yield 20%, whereas switching to a solvent like chloroform could increase the yield to 40%.[1]

-

Troubleshooting Steps:

-

Temperature Optimization: Gradually increase the reaction temperature. For thermally sensitive substrates, consider microwave-assisted synthesis, which can significantly reduce reaction times from hours to minutes and improve yields.[2][3]

-

Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, water, or solvent-free conditions).[4] The choice of solvent can be critical for both yield and selectivity.

-

Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4] Incomplete reactions are a common source of low yields.

-

-

-

Inefficient or Inappropriate Catalyst: The choice and loading of the catalyst are crucial. The absence of a catalyst can result in significantly lower yields and longer reaction times.[1] For instance, a reaction without a catalyst might yield only 32% of the product, which can be boosted to 95% with an optimized catalyst.[1]

-

Troubleshooting Steps:

-

Catalyst Selection: A wide array of catalysts have been reported for benzimidazole synthesis, including various acids, metal catalysts (e.g., supported gold nanoparticles, Cu-Pd bimetallic catalysts), and nanoparticles.[4][5][6] Consider using reusable catalysts like ZnFe2O4 for a more sustainable approach.[7]

-

Catalyst Loading Optimization: Systematically vary the catalyst loading. While increasing the amount can improve yields, an excess of catalyst can sometimes promote side reactions.[4]

-

-

-

Purity of Reagents and Solvents: Impurities in the starting materials, particularly the o-phenylenediamine, or in the solvents can interfere with the reaction and lead to the formation of byproducts.[4]

-

Troubleshooting Steps:

-

Purify Starting Materials: If the purity of your starting materials is questionable, consider purifying them by recrystallization or column chromatography before use.[4]

-

Use Dry Solvents: Ensure that anhydrous solvents are used, as water can sometimes hinder the reaction.

-

-

-

Steric and Electronic Effects: The nature and position of substituents on the o-phenylenediamine or the aldehyde can significantly influence the reaction rate and yield. Electron-withdrawing groups on the aldehyde may sometimes lead to slightly higher product yields.[1][8]

-

Troubleshooting Steps:

-

Protecting Groups: For complex molecules, consider using protecting groups to mask reactive functionalities that might interfere with the cyclization.

-

Alternative Synthetic Routes: If steric hindrance is a major issue, explore alternative synthetic strategies, such as metal-catalyzed cross-coupling reactions.[9]

-

-

Problem 2: Formation of Multiple Products and Side Reactions

Question: My reaction is producing a mixture of products, making the isolation of my target multi-substituted benzimidazole difficult. What are the common side reactions, and how can I suppress them?

Answer: The formation of multiple products is a common hurdle. Understanding the potential side reactions is the first step to mitigating them.

Common Side Reactions and Solutions:

-

Formation of 1,2-Disubstituted Benzimidazoles: This is a frequent side product, arising from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[4]

-

Control Stoichiometry: To favor the formation of the desired 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of the o-phenylenediamine relative to the aldehyde.[4]

-

Solvent Choice: The polarity of the solvent can influence the selectivity. Non-polar solvents like toluene may favor the formation of the 2-substituted product, whereas water-ethanol mixtures can sometimes lead to the 1,2-disubstituted product.[4]

-

-

N-Alkylation: If alkylating agents are present or formed in situ, N-alkylation of the benzimidazole ring can occur, leading to a mixture of N1-substituted and potentially disubstituted products.[4]

-

Careful Reagent Selection: Avoid reagents that can act as alkylating agents under the reaction conditions.

-

Protecting Groups: If N-substitution is a persistent issue, consider protecting the N-H of the benzimidazole precursor if the synthetic route allows.

-

-

Stable Schiff Base Intermediate: The intermediate Schiff base may be stable under the reaction conditions and fail to cyclize completely to the benzimidazole.

-

Change in Reaction Conditions: Increasing the temperature or adding a suitable catalyst can promote the cyclization step. Acid catalysts are often effective in promoting the dehydration and cyclization of the Schiff base intermediate.

-

-

Oxidation of o-Phenylenediamine: o-Phenylenediamines are susceptible to oxidation, which can lead to highly colored impurities that are difficult to remove.[4]

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]

-

Freshly Purified Reagents: Use freshly purified o-phenylenediamine to reduce the presence of oxidized impurities from the start.

-

Problem 3: Difficulty in Product Purification

Question: I've managed to synthesize my multi-substituted benzimidazole, but I'm struggling to purify it from the reaction mixture. What are the best purification strategies?

Answer: Purification can be challenging, especially when the desired product has similar polarity to the starting materials or byproducts.

Purification Strategies:

-

Column Chromatography: This is the most common method for purifying benzimidazoles.

-

Troubleshooting Steps:

-

Solvent System Optimization: If the product and impurities have similar polarities, experiment with different solvent systems for column chromatography. A shallow gradient elution can improve separation.

-

Alternative Stationary Phases: Consider using different stationary phases, such as alumina or reverse-phase silica, if standard silica gel does not provide adequate separation.

-

-

-

Recrystallization: If a solid product is obtained, recrystallization is an effective method for purification.

-

Troubleshooting Steps:

-

Solvent Screening: Test a variety of solvents or solvent mixtures to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.

-

-

-

Acid-Base Extraction: Benzimidazoles possess a basic nitrogen atom, which can be exploited for purification.[4]

-

Protocol:

-

Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

-

Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The benzimidazole will be protonated and move into the aqueous layer.

-

Separate the aqueous layer and neutralize it with a base (e.g., NaOH) to precipitate the purified benzimidazole.

-

Collect the precipitate by filtration.[4]

-

-

-

Activated Carbon Treatment: To remove colored impurities resulting from oxidation, you can treat a solution of the crude product with activated carbon before filtration and subsequent purification.[4][10]

Problem 4: Poor Regioselectivity in Unsymmetrical Benzimidazoles

Question: I am using an unsymmetrically substituted o-phenylenediamine, and I am getting a mixture of two regioisomers. How can I control the regioselectivity of the cyclization?

Answer: Achieving high regioselectivity in the synthesis of multi-substituted benzimidazoles from unsymmetrical o-phenylenediamines is a significant challenge. The outcome is often dependent on the electronic and steric nature of the substituents on the diamine and the reaction conditions.

Strategies to Control Regioselectivity:

-

Directed Synthesis: A more controlled approach involves a multi-step synthesis where the substituents are introduced in a specific order. For example, starting with a nitroaniline, one can perform nucleophilic aromatic substitution followed by reduction of the nitro group to an amine, and then proceed with the benzimidazole ring formation. This allows for precise control over the substitution pattern.[11][12]

-

Catalyst Control: Certain catalysts may exhibit a preference for one of the amino groups, leading to improved regioselectivity. It is worth screening different types of catalysts (e.g., Lewis acids, Brønsted acids, metal catalysts) to see if the isomeric ratio can be influenced.[13]

-

Protecting Group Strategy: In some cases, it may be possible to selectively protect one of the amino groups of the o-phenylenediamine, direct the cyclization, and then deprotect to obtain the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my benzimidazole synthesis?

A1: The most common and effective method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[4]

Protocol for Monitoring Reaction by TLC:

-

Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

-

Spot the solution onto a TLC plate alongside spots of the starting materials.

-

Develop the TLC plate in an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

-

Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.[4]

Q2: What are the advantages of using microwave-assisted synthesis for multi-substituted benzimidazoles?

A2: Microwave-assisted synthesis offers several advantages over conventional heating methods:

-

Rapid Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes.[2][14]

-

Higher Yields and Purity: Microwave heating can lead to cleaner reactions with fewer side products, resulting in higher yields.[2]

-

Energy Efficiency: Microwaves directly heat the reaction mixture, making the process more energy-efficient.[2]

-

Environmentally Friendly: It often allows for the use of solvent-free conditions or greener solvents, aligning with the principles of green chemistry.[2][14]

Q3: Are there any "green" or more environmentally friendly methods for synthesizing benzimidazoles?

A3: Yes, there is a significant research effort focused on developing greener synthetic routes for benzimidazoles. Some of these approaches include:

-

Use of Green Solvents: Utilizing water or other environmentally benign solvents.[15]

-

Solvent-Free Reactions: Performing the reaction without a solvent, often with microwave irradiation.[8][16]

-

Reusable Catalysts: Employing catalysts that can be easily recovered and reused, such as nano-catalysts.[5][7]

-

One-Pot Syntheses: Designing synthetic routes that combine multiple steps into a single reaction vessel, which reduces waste and improves efficiency.[7][15]

Q4: Can I synthesize multi-substituted benzimidazoles without a metal catalyst?

A4: Yes, several metal-free methods are available. These often involve the use of acid catalysts, or in some cases, can be promoted by a strong base in a suitable solvent.[9][17] Microwave-assisted synthesis using acetic acid as a catalyst is one such example.[9]

Visualizations and Protocols

Troubleshooting Logic for Common Issues in Benzimidazole Synthesis

Caption: Troubleshooting logic for common issues in benzimidazole synthesis.

General Experimental Workflow for Benzimidazole Synthesis

Caption: Experimental workflow for the synthesis of substituted benzimidazoles.

Protocol: General Procedure for Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup:

-

In a microwave reaction vessel, combine the substituted o-phenylenediamine (1.0 mmol), the aldehyde (1.0 mmol), and a catalytic amount of a suitable catalyst (e.g., acetic acid, a Lewis acid, or a solid-supported catalyst).

-

If a solvent is used, add the appropriate volume (e.g., 2-5 mL of ethanol). For solvent-free conditions, ensure the reagents are well-mixed.

-

-

Microwave Irradiation:

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes). The power setting should be adjusted to maintain the target temperature.

-

-

Work-up:

-

After the reaction is complete (as determined by TLC), cool the vessel to room temperature.

-

If the reaction was performed neat, add a suitable solvent like ethyl acetate to dissolve the crude product.

-

Quench the reaction if necessary (e.g., by adding a saturated sodium bicarbonate solution if an acid catalyst was used).

-

Transfer the mixture to a separatory funnel and perform an aqueous work-up.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-substituted benzimidazole.

-

References

-

Kumar, A., et al. (2014). Design, Synthesis and Evaluation of Novel 2,5,6-Trisubstituted Benzimidazoles Targeting FtsZ as Antitubercular Agents. PLoS ONE, 9(5), e96998. [Link]

- BenchChem (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. BenchChem.

-

A, A., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(15), 5036. [Link]

- BenchChem (2025). Overcoming Challenges in the Synthesis of Substituted Benzimidazoles. BenchChem.

-

Kumar, A., et al. (2012). Novel Trisubstituted Benzimidazoles, Targeting Mtb FtsZ, As A New Class of Antitubercular Agents. Journal of Medicinal Chemistry, 55(18), 8145-8158. [Link]

-

Kumar, A., et al. (2014). Design, synthesis and evaluation of novel 2,5,6-trisubstituted benzimidazoles targeting FtsZ as antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 24(10), 2261-2268. [Link]

-

Dung, V. C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33691-33722. [Link]

-

Rithe, S. R., et al. (2022). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova, 17(2), 85-93. [Link]

-

Heravi, M. M., et al. (2014). One-pot synthesis of benzimidazoles the presence of lemon juice as a new and efficient catalyst. Journal of Chemical and Pharmaceutical Research, 6(5), 111-114. [Link]

-

Bidal, J., et al. (2023). Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst. ACS Sustainable Chemistry & Engineering. [Link]

-

Zhang, Y., et al. (2018). Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. Catalysts, 9(1), 1. [Link]

-

Cesur, N., et al. (1995). Synthesis of 1,2,5(6)-trisubstituted benzimidazoles and evaluation of their antimicrobial activities. Archiv der Pharmazie, 328(5), 425-430. [Link]

-

Kumar, A., et al. (2020). Structure–activity relationship studies on 2,5,6-trisubstituted benzimidazoles targeting Mtb-FtsZ as antitubercular agents. RSC Medicinal Chemistry, 11(10), 1162-1172. [Link]

-

Al-Obaidi, A. M. J., et al. (2023). Mechanism of synthesizing benzimidazoles, catalyzed by Fe3O4-NPs. ResearchGate. [Link]

- BenchChem (2025).

-

Organic Chemistry Portal. Synthesis of benzimidazoles. [Link]

-

Sharma, P., et al. (2013). One-Pot, Two-Step Synthesis of Imidazo[1,2-a]benzimidazoles via A Multicomponent [4 + 1] Cycloaddition Reaction. ACS Combinatorial Science, 15(10), 521-525. [Link]

-

Mobinikhaledi, A., et al. (2016). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 28(6), 1301-1303. [Link]

-

Rithe, S. R., et al. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 8(2), 204-208. [Link]

-

Bahrami, K., et al. (2009). New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles. Synthetic Communications, 39(16), 2957-2965. [Link]

-

Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944. [Link]

-

Papakyriakou, A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1421. [Link]

-

Patil, S. S., & Shingare, M. S. (2022). Synthesis of Benzimidazole Derivatives: Microwave Approach review. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Schnürch, M., et al. (2014). Transition-Metal-Free Synthesis of Benzimidazoles Mediated by KOH/DMSO. Organic Letters, 16(1), 244-247. [Link]

-

Sharma, S., et al. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organocatalysis, 11(1). [Link]

-

Aprile, S., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(19), 6653. [Link]

-

Uddin, M. J., et al. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry, 5(2), 1-10. [Link]

-

Kilburn, J. P., et al. (2002). Solution-phase parallel synthesis of substituted benzimidazoles. Chemical Communications, (10), 1034-1035. [Link]

-

Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. [Link]

-

Aprile, S., et al. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 26(11), 3169. [Link]

-

ResearchGate. 34 questions with answers in BENZIMIDAZOLES | Science topic. [Link]

-

Kilburn, J. P., et al. (2002). Solution-Phase Parallel Synthesis of Substituted Benzimidazoles. Chemical Communications, (10), 1034-1035. [Link]

-

Butler, D. E., et al. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules, 26(9), 2686. [Link]

-

Uddin, M. J., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Future Journal of Pharmaceutical Sciences, 7(1), 1-14. [Link]

-

Gaba, M., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103429. [Link]

-

CUTM Courseware. To synthesize Benzimidazole from o-phenylenediamine. [Link]

- EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google P

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3 | MDPI [mdpi.com]

- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cjm.ichem.md [cjm.ichem.md]

- 8. (PDF) ONE-POT SYNTHESIS OF BENZIMIDAZOLES THE PRESENCE OF LEMON JUICE AS A NEW AND EFFICIENT CATALYST [academia.edu]

- 9. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Novel Trisubstituted Benzimidazoles, Targeting Mtb FtsZ, As A New Class of Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–activity relationship studies on 2,5,6-trisubstituted benzimidazoles targeting Mtb-FtsZ as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 14. jocpr.com [jocpr.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. eurekaselect.com [eurekaselect.com]

- 17. pubs.acs.org [pubs.acs.org]

Validation & Comparative

Introduction: The Analytical Imperative for Halogenated Benzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of halogen atoms and other substituents, as seen in 1-Benzyl-5-bromo-6-fluorobenzimidazole, is a common strategy to modulate the pharmacological profile of these molecules. For researchers and drug development professionals, the precise characterization of these complex molecules and their related impurities is not merely a procedural step but a critical requirement for ensuring safety and efficacy.[3]

Mass spectrometry (MS) stands out as an indispensable tool for the structural elucidation and quantification of such pharmaceutical compounds.[4][5] Its high sensitivity and specificity are paramount in impurity profiling, where even trace-level contaminants must be identified and characterized to meet stringent regulatory standards.[3][6][7] This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 1-Benzyl-5-bromo-6-fluorobenzimidazole and related compounds, grounded in established methodologies and field-proven insights.

Part 1: A Comparative Analysis of Ionization Techniques

The choice of ionization technique is a critical decision that dictates the nature of the mass spectral data obtained. The primary challenge is to convert the neutral analyte molecules into gas-phase ions with high efficiency while either preserving the molecular structure (soft ionization) or inducing controlled fragmentation for structural elucidation (hard ionization).

Soft Ionization: Preserving the Molecular Ion

For determining the molecular weight of a parent compound and its impurities, soft ionization techniques are the methods of choice. They impart minimal excess energy to the analyte molecules, thus reducing fragmentation and typically yielding a prominent pseudomolecular ion peak (e.g., [M+H]⁺).[8]

-

Electrospray Ionization (ESI): ESI is a widely used soft ionization technique, particularly well-suited for polar and thermally labile compounds, which are common in pharmaceutical development.[8] It involves applying a high voltage to a liquid sample to generate an aerosol, resulting in the formation of protonated molecules ([M+H]⁺) or other adducts.[8] Its ability to produce multiply charged ions for large biomolecules is a key advantage, though for small molecules like our target compound, singly charged ions are expected.[8] The ionization efficiency in ESI is influenced by molecular properties such as pKa and molecular volume.[9]

-